

Application Notes and Protocols for 6-Methoxytryptamine in Neuroscience Research

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Compound of Interest

Compound Name: 6-Methoxytryptamine

Cat. No.: B1360108

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Introduction

6-Methoxytryptamine (6-MeO-T) is a tryptamine derivative and a positional isomer of the more extensively studied 5-methoxytryptamine (5-MeO-T).^[1] It is distinguished in neuroscience research primarily by its potent activity as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).^[1] While it also acts as a full agonist at the serotonin 5-HT_{2A} receptor, its potency in this regard is very low, setting it apart from classic psychedelic tryptamines.^[1] These characteristics make 6-MeO-T a valuable tool for investigating the neurobiological effects of broad monoamine release and for serving as a reference compound in structure-activity relationship studies.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing **6-Methoxytryptamine** in neuroscience experiments.

Pharmacological Profile and Data

The primary mechanism of action for **6-Methoxytryptamine** is the induction of monoamine release. It is also a weak modulator of the 5-HT_{2A} receptor.

Monoamine Release

In studies using rat brain synaptosomes, 6-MeO-T has been shown to be a potent releaser of serotonin, dopamine, and norepinephrine.^[1] This activity is central to its neuropharmacological

profile and suggests its potential use in studies related to mood, reward, and arousal.

Serotonin Receptor Activity

6-MeO-T is a full agonist of the 5-HT_{2A} receptor, but with significantly lower potency compared to its isomer, 5-MeO-T.^[1] This makes it a useful control compound for distinguishing the effects of potent monoamine release from direct, high-potency 5-HT_{2A} agonism.

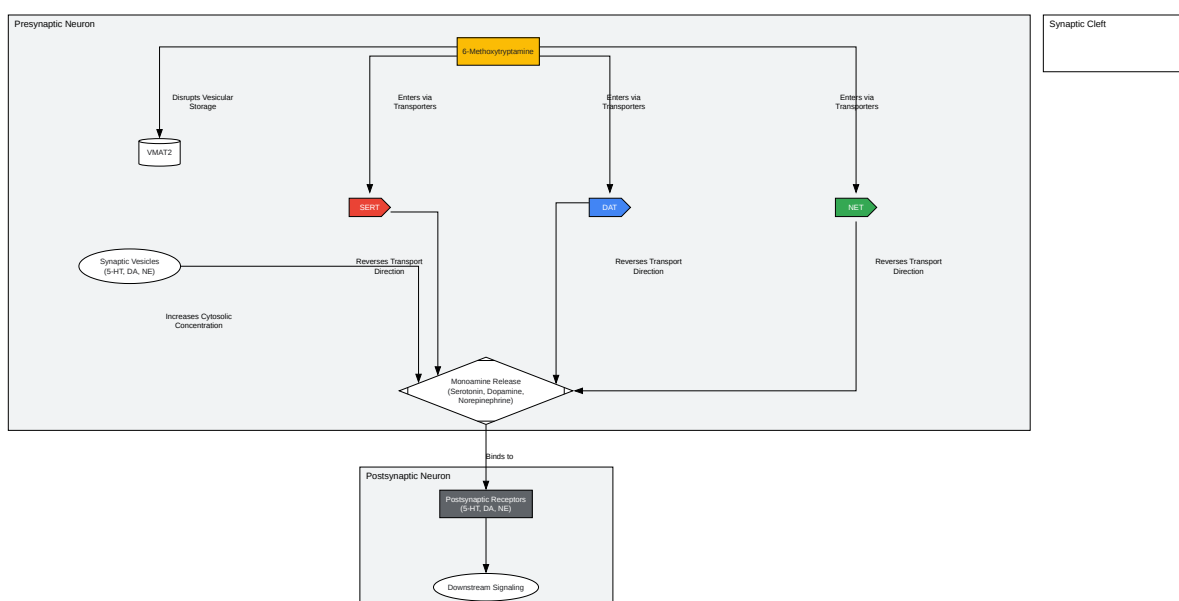
Quantitative Pharmacological Data

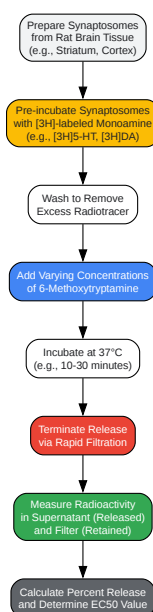
The following table summarizes the key in vitro pharmacological parameters of **6-Methoxytryptamine**.

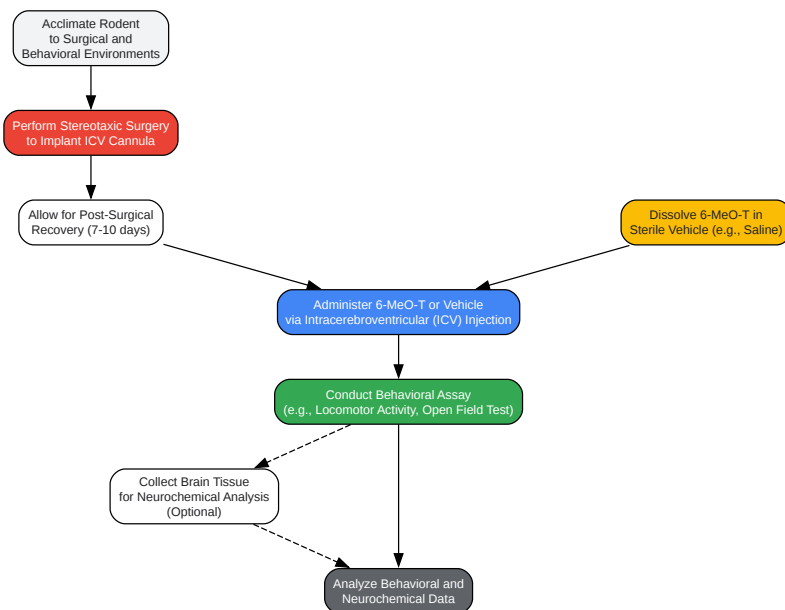
Parameter	Target	Species/Tissue	Value	Reference
EC ₅₀ (Release)	Serotonin (5-HT)	Rat Brain Synaptosomes	53.8 nM	[1]
EC ₅₀ (Release)	Dopamine (DA)	Rat Brain Synaptosomes	113 nM	[1]
EC ₅₀ (Release)	Norepinephrine (NE)	Rat Brain Synaptosomes	465 nM	[1]
EC ₅₀ (Agonism)	5-HT _{2A} Receptor	Rat	2,443 nM	[1]
E _{max} (Agonism)	5-HT _{2A} Receptor	Rat	111%	[1]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of 6-MeO-T and standardized workflows for its experimental use.







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References

- 1. 6-Methoxytryptamine - Wikipedia [en.wikipedia.org]
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